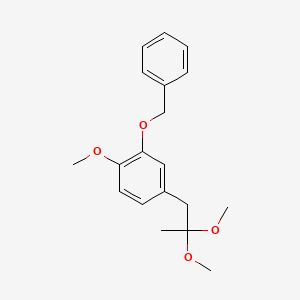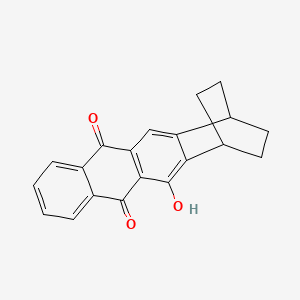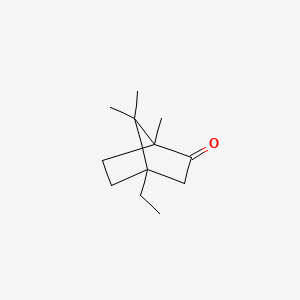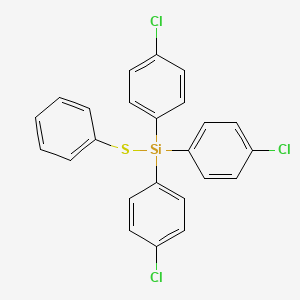
Tris(4-chlorophenyl)(phenylsulfanyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-chlorophenyl)(phenylsulfanyl)silane is an organosilicon compound characterized by the presence of three 4-chlorophenyl groups and one phenylsulfanyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(phenylsulfanyl)silane typically involves the reaction of chlorophenylsilane with phenylsulfanyl reagents under controlled conditions. One common method includes the use of Grignard reagents, where chlorophenylmagnesium bromide reacts with phenylsulfanylchlorosilane to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-chlorophenyl)(phenylsulfanyl)silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Organolithium or organomagnesium compounds for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted silanes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tris(4-chlorophenyl)(phenylsulfanyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in modifying biological molecules and studying their interactions.
Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism by which Tris(4-chlorophenyl)(phenylsulfanyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The phenylsulfanyl group can participate in redox reactions, while the chlorophenyl groups can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(4-chlorophenyl)methane
- Tris(4-chlorophenyl)methanol
- Tris(4-bromophenyl)silane
Uniqueness
Compared to similar compounds, it offers a broader range of reactions and interactions, making it a versatile reagent in various scientific and industrial applications .
Propiedades
Número CAS |
92639-41-3 |
|---|---|
Fórmula molecular |
C24H17Cl3SSi |
Peso molecular |
471.9 g/mol |
Nombre IUPAC |
tris(4-chlorophenyl)-phenylsulfanylsilane |
InChI |
InChI=1S/C24H17Cl3SSi/c25-18-6-12-22(13-7-18)29(23-14-8-19(26)9-15-23,24-16-10-20(27)11-17-24)28-21-4-2-1-3-5-21/h1-17H |
Clave InChI |
AUGCJRHNTRXKQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S[Si](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
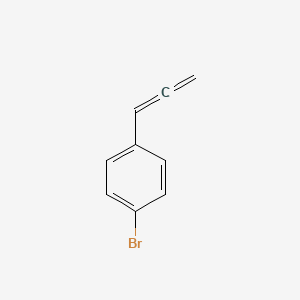
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
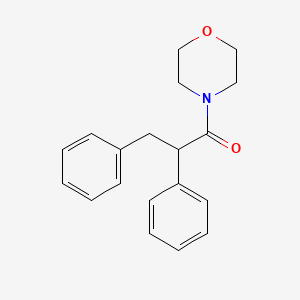
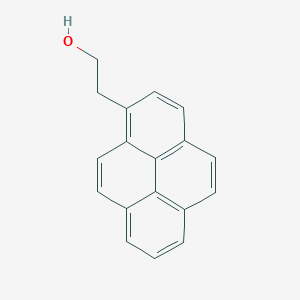
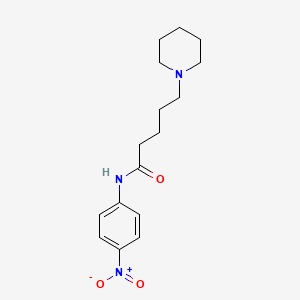
![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)
![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
